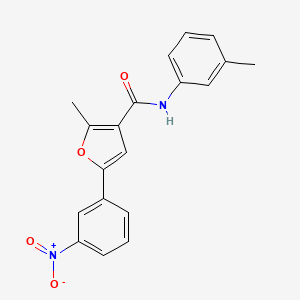
4-(tetrahydrofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-dihydroquinoxalin-2-amine derivatives, which are structurally related to the target compound, has been achieved through various methods, including one-pot multi-component reactions. For instance, a catalytic one-pot three-component reaction involving aldehydes, o-phenylenediamine derivatives, and isocyanides in the presence of zirconium tetrachloride has been described, highlighting an efficient and environmentally benign methodology for producing these compounds with good to excellent yields (Jehbez & Safaei, 2018). Similarly, a metal-free, water-mediated synthesis pathway for tetrahydroquinoxalines emphasizes the role of water as a hydrogen donor, showcasing a practical approach to synthesizing these compounds (Liu et al., 2017).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by NMR and IR spectroscopy, providing insights into their complex frameworks. The structural elucidation of these compounds is essential for understanding their chemical behavior and potential applications in various fields.
Chemical Reactions and Properties
Quinoxaline derivatives undergo a range of chemical reactions, including nucleophilic aromatic substitution (SNAr) and condensation reactions, leading to diverse functionalized products. For example, the dual SNAr reaction in activated ortho-halonitrobenzenes offers a direct synthesis pathway for substituted 1,2,3,4-tetrahydroquinoxalines (Deshmukh, Das, & Jain, 2013). Additionally, novel isocyanide-based three-component synthesis methods have been developed for producing highly substituted 3,4-dihydroquinoxalin-2-amine derivatives, further expanding the chemical versatility of these compounds (Shaabani, Maleki, Mofakham, & Khavasi, 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoxalines
Quinoxalines, including structures related to 4-(tetrahydrofuran-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one, are synthesized through various chemical reactions. A study by Attanasi et al. (2001) demonstrates a convenient liquid- and solid-phase synthesis of 3-methylquinoxaline-2-carboxylates from (E)-3-diazenylbut-2-enes, which react in tetrahydrofuran with aromatic 1,2-diamines. This process is applicable in both liquid and solid phases, highlighting its versatility in synthetic chemistry (Attanasi, Crescentini, Filippone, Mantellini, & Santeusanio, 2001).
Catalytic Synthetic Methods for Tetrahydrofurans
Tetrahydrofuran rings are prevalent in biologically active molecules. Grandjean and Nicewicz (2013) have developed an organocatalytic synthetic method for constructing tetrahydrofurans using allylic alcohols and alkenes. This catalytic method provides a direct synthesis of valuable tetrahydrofurans from common organic reagents, underscoring the importance of these structures in medicinal chemistry and drug design (Grandjean & Nicewicz, 2013).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) explored the palladium-catalyzed oxidative carbonylation reactions to synthesize heterocyclic derivatives including tetrahydrofuran, dioxolane, and oxazoline derivatives. This method involves the reaction of 4-yn-1-ones with catalytic amounts of PdI(2) under a mixture of CO and air, providing a versatile approach to constructing complex heterocyclic frameworks (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Gold(I)-Catalyzed Regiodivergent Rearrangements
The work by Li et al. (2012) demonstrates how 2-alkynyl carbonyl compounds, including those with cyclopentene rings or heterocycles, can be transformed into dihydrobenzofurans and tetrahydrofuro[2,3-c]pyridines through a gold(I) catalyzed 1,2-alkyl migration process. This method offers excellent regioselectivity and stereospecificity, illustrating the potential of gold catalysis in organic synthesis (Li, Li, Zhou, Wu, & Zhang, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(oxolane-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-12-8-15(13(17)11-6-3-7-18-11)10-5-2-1-4-9(10)14-12/h1-2,4-5,11H,3,6-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYOAZCWKZQKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

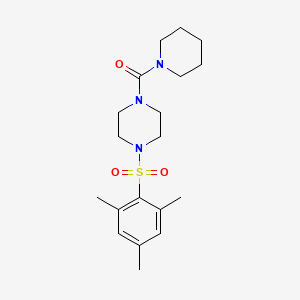

![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
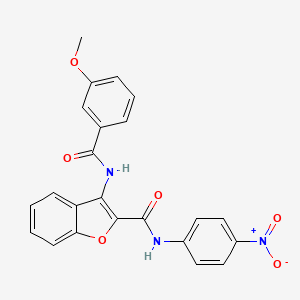

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
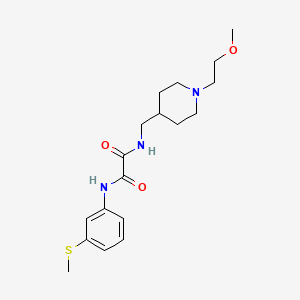

![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
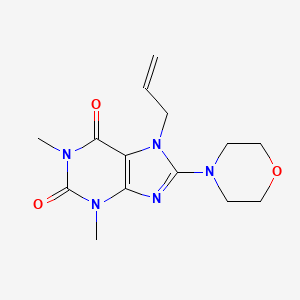


![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)
